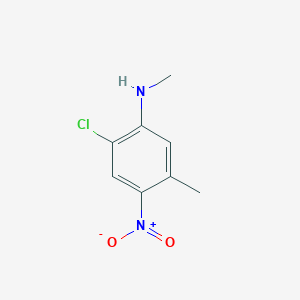
2-Chloro-N,5-dimethyl-4-nitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-N,5-dimethyl-4-nitroaniline is an organic compound that belongs to the class of nitroanilines It is characterized by the presence of a nitro group (-NO2) and a chloro group (-Cl) attached to an aromatic ring, along with two methyl groups (-CH3)
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,5-dimethyl-4-nitroaniline typically involves a multi-step process. One common method includes the nitration of 2-chloro-5-dimethylaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at a controlled temperature to introduce the nitro group into the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale nitration processes. These processes are optimized for yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N,5-dimethyl-4-nitroaniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group (-NH2) using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.
Substitution: The chloro group can be substituted by nucleophiles in nucleophilic aromatic substitution reactions. Common nucleophiles include amines and thiols.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in acidic conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 2-Chloro-N,5-dimethyl-4-phenylenediamine.
Substitution: Various substituted anilines depending on the nucleophile used.
Oxidation: Oxidized derivatives of the aromatic ring.
Scientific Research Applications
Pharmaceutical Applications
1. Drug Intermediates:
2-Chloro-N,5-dimethyl-4-nitroaniline serves as a crucial intermediate in the synthesis of several pharmaceutical compounds. It is used in the preparation of anti-cancer agents and other therapeutic drugs due to its ability to undergo further chemical transformations that introduce biologically active functional groups .
2. Antibacterial and Antifungal Agents:
Research indicates that derivatives of this compound exhibit significant antibacterial and antifungal activities. Studies have shown that modifications of this compound can lead to enhanced efficacy against various pathogens, making it a candidate for developing new antimicrobial agents .
Agricultural Applications
1. Pesticide Development:
The compound is also utilized in the formulation of pesticides. Its derivatives are known to possess herbicidal and insecticidal properties, contributing to effective pest management strategies in agriculture. The synthesis of novel pesticide formulations often incorporates this compound as a key component .
Material Science Applications
1. Dye Production:
In material science, this compound is employed as a dye intermediate. Its vibrant color properties make it suitable for use in textiles and other materials where colorfastness and stability are required .
2. Corrosion Inhibitors:
The compound has been studied for its potential application as a corrosion inhibitor in various industrial settings. Its ability to form protective films on metal surfaces helps mitigate corrosion processes, thereby extending the lifespan of metal components .
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-N,5-dimethyl-4-nitroaniline involves its interaction with molecular targets in biological systems. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The chloro and methyl groups may influence the compound’s binding affinity and specificity for its targets .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-nitroaniline
- 2,5-Dimethyl-4-nitroaniline
- 4-Chloro-2-nitroaniline
- N,N-Dimethyl-4-nitroaniline
Uniqueness
2-Chloro-N,5-dimethyl-4-nitroaniline is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both chloro and nitro groups on the aromatic ring, along with the methyl groups, makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C8H9ClN2O2 |
|---|---|
Molecular Weight |
200.62 g/mol |
IUPAC Name |
2-chloro-N,5-dimethyl-4-nitroaniline |
InChI |
InChI=1S/C8H9ClN2O2/c1-5-3-7(10-2)6(9)4-8(5)11(12)13/h3-4,10H,1-2H3 |
InChI Key |
WAWCCVTWSREXIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1[N+](=O)[O-])Cl)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















